molecular formula C14H14N2OS B1402959 N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1350989-03-5

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1402959
M. Wt: 258.34 g/mol
InChI Key: XCEJDAURDIOGOB-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine” is a complex organic compound that contains several functional groups and rings, including a furylmethyl group, a benzothiazole ring, and an amine group. These groups are common in many biologically active compounds and materials .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps, including the formation of the benzothiazole ring, the introduction of the furylmethyl group, and the attachment of the amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a furylmethyl group, and an amine group. The electronic structure and noncovalent interactions within similar compounds have been studied .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The compound N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine has been synthesized through condensation processes involving 2-aminobenzothiazole and related chemicals. These synthesis processes are crucial for the development and structural analysis of the compound (Asiri & Khan, 2010).

  • Structural Confirmation : The structure of these synthesized compounds is confirmed through techniques like elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. This is essential for verifying the compound's formation and its properties (عسيري & خان, 2010).

Anticancer Activity

  • In-vitro Anticancer Activity : Some derivatives of 2-amino-4,7-dimethyl benzothiazole, a related compound, have been prepared and screened for in-vitro anticancer activity. These studies are critical for exploring the potential therapeutic uses of such compounds in cancer treatment (Waghmare et al., 2013).

Antimicrobial and Corrosion Inhibition

  • Antimicrobial Studies : The antimicrobial activity of certain 1,3-benzothiazole derivatives has been investigated, highlighting the potential of these compounds, including N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine, in developing new antimicrobial agents (Nayak & Bhat, 2023).

  • Corrosion Inhibition : Research has also been conducted on the corrosion inhibition effects of benzothiazole derivatives, which is significant for industrial applications where corrosion resistance is essential (Salarvand et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEJDAURDIOGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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